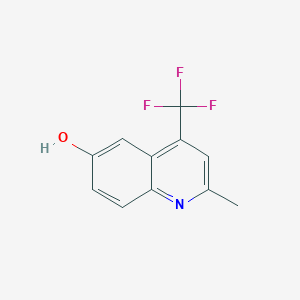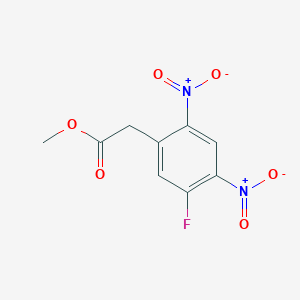![molecular formula C11H16O4S B8330873 (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL](/img/structure/B8330873.png)
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL
Vue d'ensemble
Description
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is an organic compound that belongs to the class of sulfonate esters. These compounds are characterized by the presence of a sulfonate group attached to an organic moiety. The compound’s structure includes a butanol backbone with a methylbenzenesulfonyl group attached, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL typically involves the reaction of (2S)-butan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various sulfonate esters or ethers.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Applications De Recherche Scientifique
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-1-OL: Similar structure but with the sulfonate group attached to a different position.
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]PENTAN-2-OL: Similar structure but with an additional carbon in the backbone.
Uniqueness
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is unique due to its specific configuration and the position of the sulfonate group, which can influence its reactivity and applications in synthesis.
Propriétés
Formule moléculaire |
C11H16O4S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
[(3S)-3-hydroxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
HELSCPRKLIJMBU-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole](/img/structure/B8330800.png)
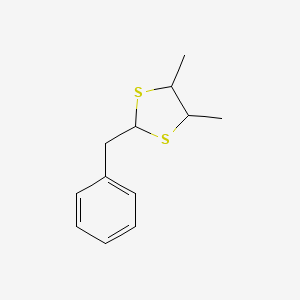



![N-[2-(4-hydroxyphenyl)-1-methylethyl]-2-hydroxyethanamine](/img/structure/B8330829.png)
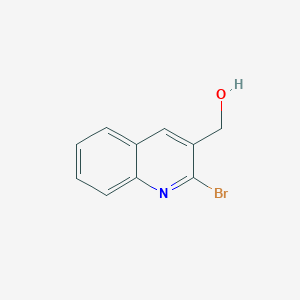
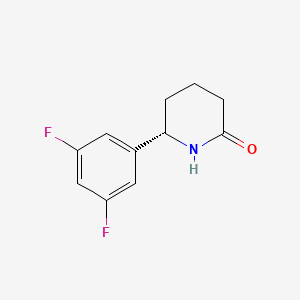
![(+/-)[2-(Hexahydro-1H-azepin-1-yl)-2-methyl-1-phenylpropyl]amine](/img/structure/B8330852.png)
